molecular formula C28H30ClN3O9S B13390518 4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate

4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate

Cat. No.: B13390518
M. Wt: 620.1 g/mol
InChI Key: VRJSAIFPCMOTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO-Indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). Indomethacin is known for its anti-inflammatory, analgesic, and antipyretic properties. The modification of indomethacin to include a nitric oxide (NO) donating group aims to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs while retaining its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NO-Indomethacin typically involves the incorporation of a nitric oxide donating moiety into the indomethacin structure. This can be achieved through various chemical reactions, including nitration and esterification. The specific synthetic route may vary, but a common method involves the reaction of indomethacin with a nitric oxide donor under controlled conditions to form the NO-Indomethacin compound .

Industrial Production Methods: Industrial production of NO-Indomethacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: NO-Indomethacin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indomethacin compounds .

Scientific Research Applications

NO-Indomethacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of NO-Indomethacin: NO-Indomethacin is unique in its ability to donate nitric oxide, which provides additional therapeutic benefits and potentially reduces the gastrointestinal side effects commonly associated with traditional NSAIDs. This dual mechanism of action makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJSAIFPCMOTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.